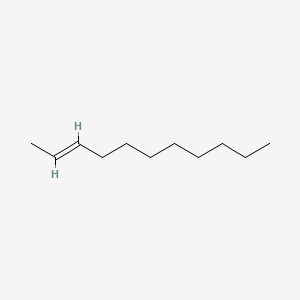

2-Undecene, (E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Undecene, (E)-, also known as trans-2-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “(E)” notation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration. This compound is used in various industrial applications and scientific research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Undecene, (E)- can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.

Alkylation of Alkenes: Another method involves the alkylation of shorter-chain alkenes with appropriate alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, 2-Undecene, (E)- is often produced through catalytic dehydrogenation of alkanes. This process involves passing a mixture of alkanes over a catalyst at high temperatures, resulting in the formation of alkenes, including 2-Undecene, (E)- .

Análisis De Reacciones Químicas

Types of Reactions

2-Undecene, (E)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The double bond can be reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts

Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

Oxidation: 2-Undecanol, 2-Undecenal, 2-Undecanoic acid

Reduction: Undecane

Substitution: 2,2-Dichloroundecane, 2,2-Dibromoundecane

Aplicaciones Científicas De Investigación

2-Undecene, (E)- has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studies have shown that volatile organic compounds like 2-Undecene, (E)- can influence plant growth and microbial interactions.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 2-Undecene, (E)- varies depending on its application. In biological systems, it is believed to interact with cell membranes and proteins, disrupting normal cellular functions. For instance, its inhibitory effect on plant growth is thought to be due to its ability to interfere with cellular respiration and other metabolic processes .

Comparación Con Compuestos Similares

2-Undecene, (E)- can be compared with other alkenes such as:

2-Undecene, (Z)-: The cis isomer of 2-Undecene, which has different physical properties and reactivity due to the different spatial arrangement of substituents around the double bond.

1-Undecene: An alkene with the double bond at the terminal position, which exhibits different reactivity and applications.

2-Decene: A shorter-chain alkene with similar chemical properties but different physical characteristics.

The uniqueness of 2-Undecene, (E)- lies in its specific configuration and chain length, which influence its reactivity and applications in various fields .

Propiedades

Número CAS |

693-61-8 |

|---|---|

Fórmula molecular |

C11H22 |

Peso molecular |

154.29 g/mol |

Nombre IUPAC |

(E)-undec-2-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |

Clave InChI |

JOHIXGUTSXXADV-HWKANZROSA-N |

SMILES isomérico |

CCCCCCCC/C=C/C |

SMILES canónico |

CCCCCCCCC=CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)

![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)

![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)

![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)